molecular formula C12H18NO5PS B13770472 Phosphorothioic acid, O,O-bis(1-methylethyl) O-(4-nitrophenyl) ester CAS No. 74-59-9

Phosphorothioic acid, O,O-bis(1-methylethyl) O-(4-nitrophenyl) ester

Cat. No.: B13770472
CAS No.: 74-59-9
M. Wt: 319.32 g/mol
InChI Key: HPRUXUNKZOGTDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphorothioic acid, O,O-bis(1-methylethyl) O-(4-nitrophenyl) ester is an organophosphorus compound known for its diverse applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, O,O-bis(1-methylethyl) O-(4-nitrophenyl) ester typically involves the reaction of phosphorothioic acid derivatives with appropriate alcohols and nitrophenyl compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-bis(1-methylethyl) O-(4-nitrophenyl) ester undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the phosphorothioate group to a phosphate group.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.

    Substitution: Nucleophiles like alkoxides or thiolates can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of phosphate esters.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of new ester or thioester compounds.

Scientific Research Applications

Phosphorothioic acid, O,O-bis(1-methylethyl) O-(4-nitrophenyl) ester is utilized in various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use in developing pharmaceuticals.

    Industry: Employed in the production of pesticides and other agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through the interaction with biological molecules, such as enzymes. The phosphorothioate group can inhibit enzyme activity by binding to the active site, thereby disrupting normal biochemical processes. This mechanism is particularly relevant in its use as a pesticide, where it targets specific enzymes in pests.

Comparison with Similar Compounds

Similar Compounds

    Phosphorothioic acid, O,O-dimethyl O-(4-nitrophenyl) ester:

    Phosphorothioic acid, O,O-diethyl O-(4-nitrophenyl) ester: Another related compound with ethyl groups instead of isopropyl groups.

Uniqueness

Phosphorothioic acid, O,O-bis(1-methylethyl) O-(4-nitrophenyl) ester is unique due to its specific alkyl groups, which can influence its reactivity and biological activity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

74-59-9

Molecular Formula

C12H18NO5PS

Molecular Weight

319.32 g/mol

IUPAC Name

(4-nitrophenoxy)-di(propan-2-yloxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C12H18NO5PS/c1-9(2)16-19(20,17-10(3)4)18-12-7-5-11(6-8-12)13(14)15/h5-10H,1-4H3

InChI Key

HPRUXUNKZOGTDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=S)(OC1=CC=C(C=C1)[N+](=O)[O-])OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.